

Application Notes and Protocols for LC-MS/MS Residue Analysis of Flurtamone

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Introduction

Flurtamone is a selective herbicide used for the control of broadleaf and grassy weeds in a variety of crops.[1] Its widespread use necessitates sensitive and reliable analytical methods for the monitoring of its residues in environmental matrices such as soil and water, as well as in agricultural commodities. This document provides a detailed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitative analysis of **Flurtamone** residues. The described methods are intended for use by researchers, scientists, and professionals in the fields of drug development, environmental monitoring, and food safety.

Analytical Principle

The analytical method is based on the extraction of **Flurtamone** from the sample matrix, followed by cleanup and subsequent analysis by LC-MS/MS. The LC system separates **Flurtamone** from other matrix components, and the MS/MS detector provides sensitive and selective quantification using Multiple Reaction Monitoring (MRM).

Experimental Protocols Sample Preparation

1. Soil and Agricultural Commodities (Modified QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis. A modified version is



presented here for the extraction of **Flurtamone** from soil and various agricultural products.

- Extraction:
 - Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Shake vigorously for 1 minute.
 - Add the contents of a commercially available QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).
 - Shake vigorously for 1 minute.
 - Centrifuge at ≥3000 x g for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. For samples with high fatty content, C18 sorbent may also be included.
 - Vortex for 30 seconds.
 - Centrifuge at high speed for 5 minutes.
 - The resulting supernatant is ready for LC-MS/MS analysis.
- 2. Water Samples (Solid-Phase Extraction SPE)

For water samples, a solid-phase extraction (SPE) method is employed to concentrate the analyte and remove interferences.

Extraction:



- Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
- Load 100-500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
- After loading, dry the cartridge under vacuum for 10-15 minutes.
- Elute the retained **Flurtamone** with two 5 mL aliquots of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of **Flurtamone**. Instrument conditions should be optimized for the specific equipment used.

Liquid Chromatography (LC) Parameters:



Parameter	Value
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 μm)
Mobile Phase A	Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B	Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient	Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions for equilibration.
Flow Rate	0.3 mL/min
Injection Volume	5 μL
Column Temperature	40°C

Mass Spectrometry (MS/MS) Parameters:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Gas Flow (Desolvation)	800 L/hr
Gas Flow (Cone)	50 L/hr

Multiple Reaction Monitoring (MRM) Transitions:



Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
334.1	178.1 (Quantifier)	0.1	30	20
334.1	247.1 (Qualifier)	0.1	30	15

Data Presentation

The following tables summarize the quantitative data for **Flurtamone** residue analysis in various matrices based on the described protocols.

Table 1: Recovery and Precision Data for Flurtamone in Soil and Agricultural Commodities

Matrix	Spiking Level (mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD, %)
Soil	0.01	95.2	5.8
Soil	0.1	98.7	4.2
Wheat	0.01	92.5	6.1
Wheat	0.1	96.3	3.9
Corn	0.01	89.8	7.5
Corn	0.1	94.1	5.3
Soybean	0.01	91.2	6.8
Soybean	0.1	95.5	4.7

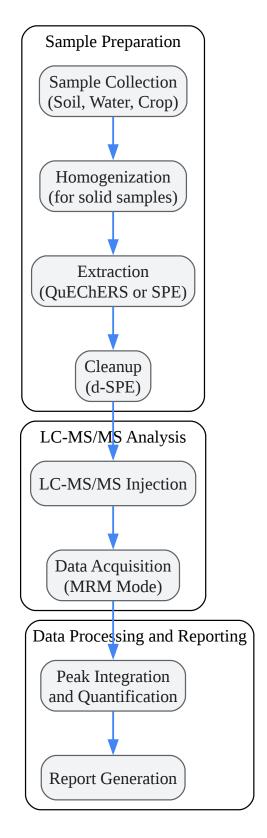
Table 2: Method Detection and Quantification Limits

Parameter	Value
Limit of Detection (LOD)	0.001 mg/kg
Limit of Quantification (LOQ)	0.005 mg/kg



Note: LOD and LOQ may vary depending on the matrix and instrument sensitivity.

Experimental Workflow





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References

- 1. researchgate.net [researchgate.net]
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